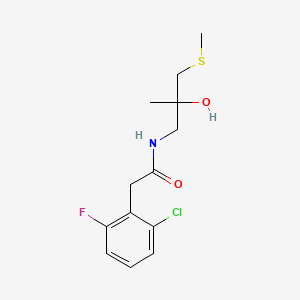

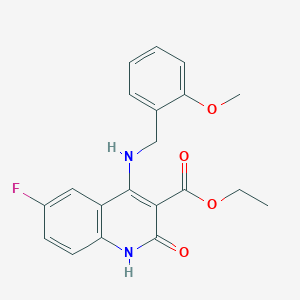

Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar fluoroquinolone compounds involves multiple steps, including acylation, condensation, and cyclization reactions. A specific example in the synthesis of related compounds includes the use of microwave-assisted Gould-Jacobs reactions, catalyzed by aluminium metal, optimizing conditions to yield high product percentages (Song Bao-an, 2012). Another approach involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, demonstrating the complexity and versatility of synthesis methods in this chemical class (Liu Zhe, 2001).

Molecular Structure Analysis

Structural analyses of fluoroquinolones often involve spectroscopic methods, including NMR and X-ray crystallography, to elucidate their molecular frameworks. These techniques confirm the presence of the fluoroquinolone core, the substituents' positions, and the stereochemistry of the compounds, providing insights into the interaction mechanisms with their targets (Zhi-qiang Cai et al., 2019).

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions, including nucleophilic substitution and cyclization, to form their core structures and modifications at different positions to enhance their activity and selectivity. Their reactivity also includes transformations leading to the synthesis of novel derivatives with potential biological activities (Guo Hui, 1991).

Physical Properties Analysis

The physical properties of fluoroquinolones, such as melting points, solubility, and stability, are crucial for their formulation and application. These compounds are characterized by strong fluorescence, high stability against light and heat, and strong fluorescence across a wide pH range, demonstrating their utility in various analytical and biomedical applications (Junzo Hirano et al., 2004).

Chemical Properties Analysis

Fluoroquinolones' chemical properties, including their reactivity, pharmacophore, and the influence of different substituents on their biological activity, are extensively studied. These investigations help in understanding the mechanism of action, optimizing antibacterial activity, and reducing toxicity. Studies on derivatives have shown varied biological activities, highlighting the importance of structural modifications for specific applications (P. C. Sharma & Sandeep Jain, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Preparation of Conformationally Constrained Amino Acids : This compound is an intermediate in the synthesis of conformationally constrained acidic amino acids, which are potential N-methyl-D-aspartic acid (NMDA) receptor antagonists, useful in neuroscience and pharmacology (Ornstein et al., 1991).

Antibacterial Agent Development : Ethyl esters of this compound have been synthesized and evaluated for their antibacterial activity, which is crucial in the development of new antibiotics (Sánchez et al., 1995).

Antimycobacterial Activities : Derivatives of this compound have been synthesized and tested for antimycobacterial activities against various strains of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Senthilkumar et al., 2008).

Biochemical Research

Fluorophore Development : Derivatives of this compound have been used to develop new fluorophores with applications in biochemical research, such as in the study of biological systems and DNA (Oyama et al., 2015).

Antioxidant and Acetylcholinesterase Inhibition : Amino alcohol derivatives from related compounds have shown antioxidant and acetylcholinesterase inhibition activities, useful in researching neurological disorders and oxidative stress (Estolano-Cobián et al., 2020).

HIV-1 Integrase Inhibition : Quinolone carboxylic acids, related to this compound, have been investigated as novel monoketo acid class inhibitors of HIV-1 integrase, an important target in antiretroviral drug development (Sato et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that quinolone derivatives, which this compound is a part of, have a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which could potentially be the targets of this compound.

Mode of Action

It is known that quinolone derivatives can interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Quinolone derivatives are known to affect various biochemical pathways, often leading to changes in cellular processes

Result of Action

It is known that quinolone derivatives can have various effects at the molecular and cellular level, often leading to changes in cellular processes

Eigenschaften

IUPAC Name |

ethyl 6-fluoro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-3-27-20(25)17-18(22-11-12-6-4-5-7-16(12)26-2)14-10-13(21)8-9-15(14)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLLMVUYDIHGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488988.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)